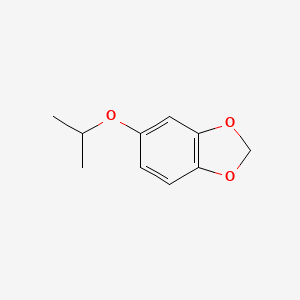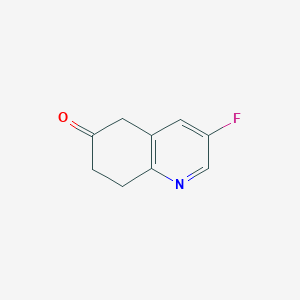
(E)-1,3-Hexadiene, 4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Hexadiene, 4-methyl- is an organic compound with the molecular formula C7H12. It is a type of diene, which means it contains two double bonds. The “E” designation indicates that the two highest priority substituents on each carbon of the double bond are on opposite sides, giving it a trans configuration. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
(E)-1,3-Hexadiene, 4-methyl- can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, (E)-1,3-Hexadiene, 4-methyl- can be produced through catalytic dehydrogenation of alkanes. This process involves the removal of hydrogen atoms from alkanes using a catalyst, such as platinum or palladium, at high temperatures. The resulting product is then purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
(E)-1,3-Hexadiene, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: It can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine are added to the double bonds.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
科学研究应用
(E)-1,3-Hexadiene, 4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (E)-1,3-Hexadiene, 4-methyl- in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In reduction reactions, the double bonds are hydrogenated to form alkanes. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
- (E)-2-Hexene, 4-methyl-
- (E)-2-Pentene, 4-methyl-
Uniqueness
(E)-1,3-Hexadiene, 4-methyl- is unique due to its specific arrangement of double bonds and the presence of a methyl group at the 4-position. This configuration allows it to participate in a variety of chemical reactions that are not possible with similar compounds lacking this specific structure.
属性
CAS 编号 |
4842-93-7 |
|---|---|
分子式 |
C7H12 |
分子量 |
96.17 g/mol |
IUPAC 名称 |
(3E)-4-methylhexa-1,3-diene |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h4,6H,1,5H2,2-3H3/b7-6+ |
InChI 键 |
AGDLFOKHPDHOPH-VOTSOKGWSA-N |
手性 SMILES |
CC/C(=C/C=C)/C |
规范 SMILES |
CCC(=CC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)

![N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide](/img/structure/B14168389.png)

![2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14168401.png)
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]](/img/structure/B14168405.png)





